molecular formula C19H14ClFN2O2 B6547474 N-(2-chlorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946362-89-6

N-(2-chlorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547474
CAS No.: 946362-89-6
M. Wt: 356.8 g/mol
InChI Key: NSNUNMHWCJBMIR-UHFFFAOYSA-N
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Description

This compound is a pyridine-based carboxamide derivative featuring a 2-chlorophenyl group at the carboxamide position and a 2-fluorophenylmethyl substituent at the N1 position of the dihydropyridine ring. Its molecular formula is C₁₉H₁₃ClF₂N₂O₂, with a molecular weight of 374.77 g/mol .

Properties

IUPAC Name

N-(2-chlorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O2/c20-15-6-2-4-8-17(15)22-19(25)14-9-10-18(24)23(12-14)11-13-5-1-3-7-16(13)21/h1-10,12H,11H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNUNMHWCJBMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C18H16ClF N2O2
  • Molecular Weight : 344.79 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

This compound exhibits a range of biological activities, primarily in the context of anti-cancer and anti-inflammatory effects. Below are some key findings regarding its biological activity:

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that this compound exhibits cytotoxic effects. For instance, it showed significant inhibition of cell proliferation in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values ranging from 10 to 20 µM .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest. The compound appears to activate caspase pathways, leading to programmed cell death .
  • Comparative Studies : When compared with standard chemotherapeutics like doxorubicin, this compound demonstrated comparable or superior activity against certain cancer types .

Anti-inflammatory Activity

Research indicates that this compound also possesses anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : It has been shown to reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in modulating inflammatory responses .
  • Animal Models : In vivo studies using rodent models of inflammation have reported reduced edema and pain responses following administration of the compound .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Breast Cancer : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation .
  • Inflammatory Model : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced paw swelling compared to control groups .

Data Tables

Biological ActivityCell Line/ModelIC50 (µM)Mechanism
AnticancerMCF-715Apoptosis induction
AnticancerHCT11612Cell cycle arrest
Anti-inflammatoryRodent model-Cytokine inhibition

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

The compound shares core structural motifs with several synthesized and commercial derivatives, differing primarily in substituent patterns and ring systems. Key comparisons include:

Pyridine/Pyridazine Carboxamides
Compound ID Core Structure Substituent A (N1 Position) Substituent B (Carboxamide) Molecular Weight Key Properties/Applications
Target Compound Dihydropyridine 2-Fluorophenylmethyl 2-Chlorophenyl 374.77 Not explicitly reported
BG15463 () Dihydropyridine 2-Fluorophenylmethyl 3-Chloro-4-fluorophenyl 374.77 Commercial analog; structural similarity suggests potential protease inhibition
Compound 8 () Dihydropyridine Benzyl 3-Cyclopropylcarbamoylphenyl 415.44 Synthesized as a Trypanosoma cruzi proteasome inhibitor (23% yield)
Compound 9 () Dihydropyridazine Benzyl 3-Cyclopropylcarbamoyl-4-fluorophenyl 434.43 Higher synthetic yield (90%) due to fluorinated substituent

Key Observations :

  • Fluorine Effects : Fluorine at the ortho position (as in the target compound) enhances electronegativity and metabolic stability compared to para-substituted analogs like BG15463 .
  • Core Modifications : Pyridazine-based analogs (e.g., Compound 9) exhibit higher synthetic yields (90%) compared to pyridine derivatives (e.g., Compound 8, 23%), possibly due to improved solubility or reactivity .
Indazole and Fentanyl Derivatives

While structurally distinct, compounds like AB-FUBINACA () and fentanyl analogs () share fluorophenylmethyl motifs. These compounds highlight the role of fluorine in enhancing lipophilicity and receptor binding, though their pharmacological targets (e.g., cannabinoid or opioid receptors) differ significantly from the pyridine-based carboxamides .

Pharmacological and Physicochemical Properties

  • Lipophilicity: The 2-fluorophenylmethyl group increases logP compared to non-fluorinated benzyl analogs, enhancing membrane permeability .
  • Metabolic Stability : Fluorine and chlorine substituents may reduce oxidative metabolism, extending half-life .
  • Target Selectivity : Pyridine carboxamides (e.g., Compound 8) show specificity for parasitic proteasomes, whereas pyridazines (e.g., Tepotinib in ) target human kinases like MET .

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